molecular formula C6H3ClF3NO2S B2555402 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 1060802-03-0

5-(Trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No. B2555402
M. Wt: 245.6
InChI Key: RUURWHCYTYUNCM-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound that is part of the broader class of sulfonyl chlorides, which are commonly used in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds such as sulfonic acid functionalized pyridinium chloride and trifluoromethylsulfonyl chloride derivatives are discussed. These compounds are known for their reactivity and are often used as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of related compounds involves

Scientific Research Applications

Synthesis of Push-Pull Alkenes

5-(Trifluoromethyl)pyridine-3-sulfonyl chloride plays a role in the synthesis of new push-pull alkenes, such as β-ethoxy vinyl trifluoromethyl sulfone, which is prepared from the reaction of trifluoromethanesulfonyl chloride with vinyl ether in the presence of pyridine (Zhu Shizheng et al., 1998).

Development of Fluorinated Polyamides

The compound is used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides show high thermal stability, good solubility in organic solvents, and potential use in high-performance materials (Xiao-Ling Liu et al., 2013).

Heterocyclic System Synthesis

It is instrumental in the synthesis of pyridine and pyrazine derivatives, specifically those substituted at position 5 by the trifluoromethylthio group, demonstrating its utility in creating complex organic molecules (B. Zaleska, 1991).

Ruthenium-Catalyzed Sulfonylation

The compound is used in ruthenium-catalyzed remote sulfonylation at the C5 position of pyridine in N-aryl-2-aminopyridines, providing insights into C-H bond activation and metalacycle intermediates in organic reactions (B. Ramesh & M. Jeganmohan, 2017).

Ionic Liquid and Catalyst Synthesis

This compound contributes to the synthesis of sulfonic acid-functionalized pyridinium chloride, a novel Bronsted acidic ionic liquid used as a catalyst in various organic reactions (A. Khazaei et al., 2013).

Preparation of Sulfonamides and Sulfonyl Fluorides

It is used for the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating its versatility in medicinal chemistry (Joseph W. Tucker et al., 2015).

Safety And Hazards

This compound is labeled with the signal word “Danger” and has the hazard statement H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Future Directions

Trifluoromethylpyridines have been used as a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-1-4(2-11-3-5)6(8,9)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUURWHCYTYUNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyridine-3-sulfonyl chloride

CAS RN

1060802-03-0
Record name 5-(trifluoromethyl)pyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
C Doebelin, R Patouret, RD Garcia‐Ordonez… - …, 2016 - Wiley Online Library
The nuclear retinoic acid receptor‐related orphan receptor γ (RORγ; NR1F3) is a key regulator of inflammatory gene programs involved in T helper 17 (T H 17) cell proliferation. As such…

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